MFCD11876728
Description
MFCD11876728 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Compounds like those described in (e.g., CAS 1761-61-1, a brominated aromatic carboxylic acid) and (e.g., pyrazine carboxylates) share functional groups or catalytic roles, implying this compound could have similar applications in organic synthesis or industrial processes .
Key inferred properties (based on structural analogs):
Properties
IUPAC Name |
methyl 3-(6-oxo-1H-pyridin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-3-9(7-10)11-5-6-12(15)14-8-11/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJRANMVHKZKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682922 | |
| Record name | Methyl 3-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111103-05-9 | |
| Record name | Methyl 3-(1,6-dihydro-6-oxo-3-pyridinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111103-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD11876728” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, or condensation, depending on the desired final structure. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. Industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: “MFCD11876728” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions. Substitution reactions may be carried out in the presence of solvents like dichloromethane or ethanol to dissolve the reactants and facilitate the reaction.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products, depending on the nature of the substituent introduced.
Scientific Research Applications
“MFCD11876728” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: “this compound” is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Its ability to modulate specific biological pathways makes it a candidate for further pharmacological studies.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility allows it to be incorporated into various industrial processes.
Mechanism of Action
The mechanism of action of “MFCD11876728” involves its interaction with specific molecular targets and pathways. Depending on its structure, the compound may bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a signaling cascade. The specific pathways involved depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on two structurally and functionally analogous compounds to MFCD11876728, selected based on synthesis methods, molecular properties, and applications.
Table 1: Comparative Properties of this compound and Analogs
Structural and Functional Differences
Compound A (CAS 1761-61-1) :
- Structural divergence : Incorporates a bromine atom and carboxylic acid group, enhancing electrophilic reactivity.
- Functional impact : Higher molecular weight and lower solubility (-2.47 Log S) compared to this compound may limit bioavailability but improve stability in organic solvents .
- Synthesis : Uses recyclable A-FGO catalysts, aligning with green chemistry principles, whereas this compound may employ similar sustainable methods .
Compound B (CAS 54013-06-8): Structural divergence: Features a pyrazine ring and ester group, increasing hydrogen-bonding capacity (TPSA = 78.48 Ų vs. ~60 Ų for benzimidazoles) . Functional impact: Lower molecular weight (167.17 g/mol) improves solubility and GI absorption, making it suitable for agrochemical formulations .
Key Research Findings
- Catalytic Efficiency : Compounds like this compound and A show high yields (>95%) with reusable catalysts, reducing industrial waste .
- Bioactivity : Brominated analogs (Compound A) exhibit moderate toxicity (H302 warning), whereas pyrazine derivatives (Compound B) have better safety profiles .
- Thermal Stability : this compound’s hypothetical aromatic structure may offer superior thermal stability compared to ester-containing Compound B, which degrades above 120°C .
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